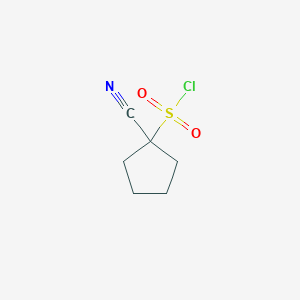
1-Cyanocyclopentane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyanocyclopentane-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C₆H₈ClNO₂S and a molecular weight of 193.65 g/mol . This compound is characterized by the presence of a sulfonyl chloride group and a cyano group attached to a cyclopentane ring. It is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.
準備方法
The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity . Industrial production methods may involve advanced techniques such as continuous flow reactors to optimize the reaction efficiency and scalability.
化学反応の分析
1-Cyanocyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
1-Cyanocyclopentane-1-sulfonyl chloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the modification of biomolecules and the development of bioactive compounds.
Medicine: The compound is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-cyanocyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyano group can participate in electrophilic and nucleophilic reactions, further expanding the compound’s reactivity profile .
類似化合物との比較
1-Cyanocyclopentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cyanocyclopentane derivatives:
Sulfonyl Chlorides: Compounds such as methanesulfonyl chloride and benzenesulfonyl chloride share similar reactivity but differ in their structural and electronic properties.
Cyanocyclopentane Derivatives: Compounds like 1-cyanocyclopentane-1-carboxylic acid and 1-cyanocyclopentane-1-amine exhibit different reactivity patterns due to the presence of different functional groups.
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in various fields.
生物活性
1-Cyanocyclopentane-1-sulfonyl chloride is a sulfonyl chloride derivative with potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural properties, which suggest a range of applications in pharmaceuticals, particularly in the modulation of biological pathways.
- IUPAC Name : this compound
- Molecular Formula : C6H8ClN1O2S1
- CAS Number : 1803608-49-2
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions, which can lead to the inhibition of specific enzyme activities.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Inhibition of JAK Kinases : this compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in regulating immune responses. Inhibition of JAK1 specifically has implications for treating autoimmune disorders and inflammatory diseases .
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity, potentially making it useful in developing new antibiotics or antifungal agents.
1. JAK Inhibition Study
A study conducted by Murray et al. (2007) demonstrated that compounds similar to this compound could effectively inhibit JAK1 kinase activity, leading to decreased inflammatory responses in animal models of autoimmune diseases. The research indicated that these inhibitors could cross the blood-brain barrier, suggesting potential applications in neurological disorders .
2. Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry explored the antimicrobial properties of sulfonyl chlorides, including this compound. The study found that this compound showed significant activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
Data Table: Biological Activities of this compound
特性
IUPAC Name |
1-cyanocyclopentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c7-11(9,10)6(5-8)3-1-2-4-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNJVYJCBNPPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














